![molecular formula C7H7NO2 B12880701 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is a heterocyclic compound that features a fused pyrrole and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves the oxa-Pictet-Spengler reaction. This reaction entails the formation of carbon-carbon and carbon-oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde or ketone, with p-toluenesulfonic acid (pTSA) serving as a suitable catalyst . Another method involves the use of 2-pyrrolyltrichloroacetone as the starting material, followed by monoesterification with ethylene glycol, chlorine displacement of the hydroxy group, and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant and antitumor properties.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the production of reactive oxygen species in high-glucose-stimulated mesangial cells in a dose- and time-dependent manner . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has been studied for its antileishmanial activity.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds have potential antidepressant activity.
1H-3,4-Dihydropyrrolo[1,2-a]pyrazin-1-one: This compound is synthesized from 2-pyrrolyltrichloroacetone and has unique structural features.
Uniqueness
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is unique due to its fused pyrrole and oxazine ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H7NO2 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one |
InChI |
InChI=1S/C7H7NO2/c9-7-6-2-1-3-8(6)4-5-10-7/h1-3H,4-5H2 |
Clé InChI |
QMBLMUDKTANVPB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=CC=CN21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


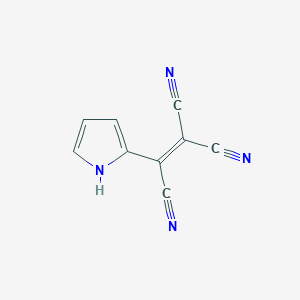
![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
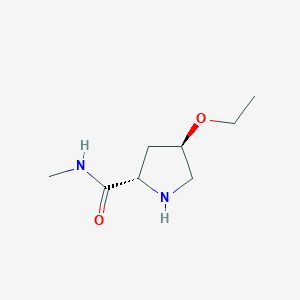
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)
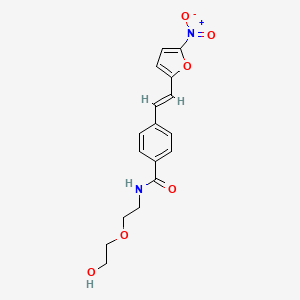
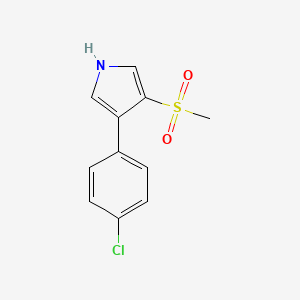
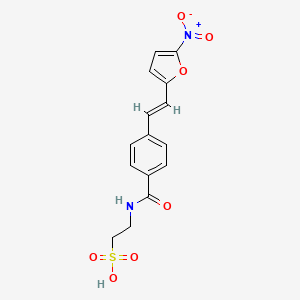
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
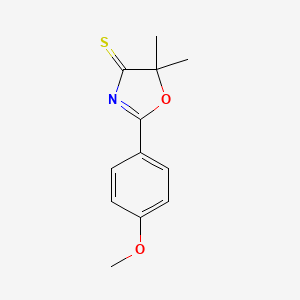


![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
